molecular formula C21H20O12 B12374730 Tricetin 7-O-glucoside

Tricetin 7-O-glucoside

Cat. No.: B12374730
M. Wt: 464.4 g/mol
InChI Key: BGNFAXBUPZDKDC-CMWLGVBASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricetin 7-O-glucoside involves the glycosylation of tricetin. This process can be achieved through enzymatic methods using specific glycosyltransferases. For instance, the identification and characterization of regiospecific tricetin UDP-dependent glycosyltransferases from pomegranate have facilitated the production of this compound . These enzymes catalyze the transfer of glucose to the hydroxyl group at the 7-position of tricetin under controlled conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or plant metabolic engineering . These methods involve the use of genetically modified microorganisms or plants to produce the compound in large quantities. The optimization of fermentation conditions and the use of bioreactors are essential for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Tricetin 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially converting it to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-15-18(28)19(29)20(30)21(33-15)31-8-3-9(23)16-10(24)5-13(32-14(16)4-8)7-1-11(25)17(27)12(26)2-7/h1-5,15,18-23,25-30H,6H2/t15-,18-,19+,20-,21-/m1/s1

InChI Key

BGNFAXBUPZDKDC-CMWLGVBASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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